molecular formula C14H13NO3 B2362506 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid CAS No. 436091-40-6

7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid

Cat. No. B2362506
CAS RN: 436091-40-6
M. Wt: 243.262
InChI Key: ABBJPLPOCNJGJQ-UHFFFAOYSA-N
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Description

“7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid” is a chemical compound with the molecular formula C13H13NO . It is provided to early discovery researchers as part of a collection of rare and unique chemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the linear formula C13H13NO . The compound has a molecular weight of 199.255 .

Scientific Research Applications

Antimicrobial Applications

A notable application of compounds similar to 7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid is in the field of antimicrobial research. Studies have synthesized and evaluated various quinoline derivatives for their antimicrobial properties. For instance, Agui et al. (1977) synthesized novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids, showing significant in vitro antimicrobial activity against gram-negative microorganisms and Staphylococcus aureus (Agui et al., 1977). Similarly, Kumar and Kumar (2021) synthesized new quinoline derivatives demonstrating active antimicrobial properties against various microorganisms (Kumar & Kumar, 2021).

Synthesis and Chemical Transformations

The synthesis and chemical transformations of quinoline derivatives have been extensively studied. Sekar and Prasad (1998) demonstrated the synthesis of Pyrano[2,3-b]quinolines from quinolinecarboxylic acids, highlighting the compound's potential in chemical synthesis (Sekar & Prasad, 1998). Austin et al. (2007) explored the synthesis of alkyl, alkoxy, and other substituted annulated quinolines through the photocyclisation of benzylidenecyclopentanone O-alkyl and O-acetyloximes (Austin et al., 2007).

Biological Activity

The biological activity of quinoline derivatives, including their potential as anti-neoplastic agents, has been a subject of research. Helissey et al. (1987) synthesized and evaluated quinoline derivatives for their anti-neoplastic activity, highlighting the potential medical applications of these compounds (Helissey et al., 1987). Bhatt et al. (2015) synthesized amino- and fluoro-substituted quinoline-4-carboxylic acid derivatives, finding significant anticancer activity and establishing a correlation between the interactions with hTopoIIα and observed IC50 values (Bhatt et al., 2015).

Mechanism of Action

The mechanism of action of “7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid” is not specified in the sources I found. Its effects would depend on its interactions with biological systems, which could vary widely based on the specific context .

Safety and Hazards

Specific safety and hazard information for “7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid” is not available in the sources I found. As with all chemicals, it should be handled with appropriate safety precautions to prevent harm .

Future Directions

The future directions for research on “7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid” are not specified in the sources I found. Given its unique structure, it could potentially be of interest in various areas of chemical research .

properties

IUPAC Name

7-methoxy-2,3-dihydro-1H-cyclopenta[b]quinoline-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13NO3/c1-18-8-5-6-12-10(7-8)13(14(16)17)9-3-2-4-11(9)15-12/h5-7H,2-4H2,1H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABBJPLPOCNJGJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C3CCCC3=C2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

436091-40-6
Record name 7-methoxy-1H,2H,3H-cyclopenta[b]quinoline-9-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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